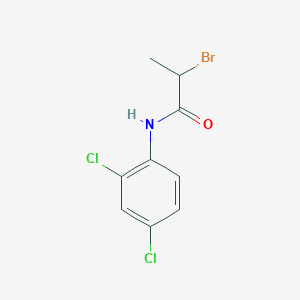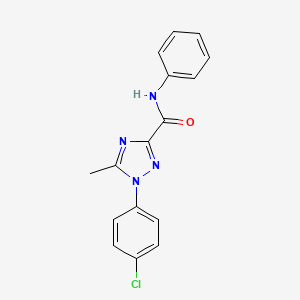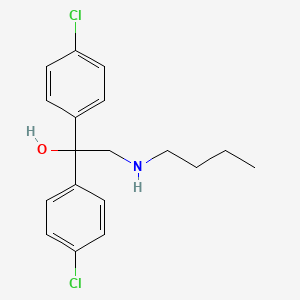
2-bromo-N-(2,4-dichlorophenyl)propanamide
Übersicht
Beschreibung
The compound 2-bromo-N-(2,4-dichlorophenyl)propanamide is a brominated amide with a dichlorophenyl group. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of related brominated compounds often involves halogenation reactions. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized using a reaction between 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide in the presence of pyridine . Similarly, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride . These methods suggest that the synthesis of 2-bromo-N-(2,4-dichlorophenyl)propanamide could potentially be carried out through analogous halogenation and amide formation reactions.
Molecular Structure Analysis
The molecular structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined using single crystal X-ray diffraction, which revealed its monoclinic system and space group . This indicates that detailed structural analysis of 2-bromo-N-(2,4-dichlorophenyl)propanamide could also be performed using similar crystallographic techniques to understand its geometry and conformation.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. For example, the synthesized 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives underwent Pd-catalyzed Suzuki cross-coupling reactions . Additionally, 1-bromo/chloro-2-carboxy-1,3-dienes, synthesized via a gold-catalyzed rearrangement, were used in Diels-Alder and cross-coupling reactions . These studies suggest that 2-bromo-N-(2,4-dichlorophenyl)propanamide could also be a candidate for similar cross-coupling reactions, potentially expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be characterized by various spectroscopic and analytical techniques. For instance, the structure of bromo-2',4'-dichloroacetophenone was confirmed by NMR, IR spectra analysis, and its physical constants such as density, refractive index, boiling point, and melting point were measured . These methods could be applied to 2-bromo-N-(2,4-dichlorophenyl)propanamide to determine its physical and chemical properties, which are essential for understanding its behavior in different environments and reactions.
Wissenschaftliche Forschungsanwendungen
Environmental Behavior and Degradation
Studies have highlighted the widespread use of 2,4-D, a related compound, in agriculture and its subsequent presence in the environment. Research has focused on understanding how these compounds degrade and their persistence in different ecosystems. For instance, the role of microorganisms in degrading herbicides like 2,4-D has been a significant area of research, providing insights into potential bioremediation strategies to mitigate environmental contamination (Magnoli et al., 2020). Additionally, the behavior of these compounds in agricultural environments, including their transport and transformation processes, has been extensively reviewed to assess their impact on non-target species and ecosystems (Zuanazzi et al., 2020).
Toxicological Studies
The toxic effects of 2,4-D, particularly concerning its potential carcinogenicity and genotoxicity, have been subjects of systematic reviews and meta-analyses. Some studies have found associations between exposure to 2,4-D and increased risks of certain cancers, such as non-Hodgkin lymphoma, though results have been inconsistent and warrant further investigation (Smith et al., 2017). Research into the mechanisms of toxicity and the potential health impacts of exposure, especially in occupational settings, continues to be a critical area of study.
Environmental Impact Assessments
Evaluations of the environmental consequences of chlorophenols, including compounds related to 2-bromo-N-(2,4-dichlorophenyl)propanamide, have shown moderate to significant toxic effects on aquatic life and potential long-term toxicity to fish. The persistence of these compounds in the environment can vary significantly based on the presence of biodegradable microflora and other environmental conditions (Krijgsheld & Gen, 1986).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-bromo-N-(2,4-dichlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXSXCPWORZLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272218 | |
| Record name | 2-Bromo-N-(2,4-dichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,4-dichlorophenyl)propanamide | |
CAS RN |
329208-84-6 | |
| Record name | 2-Bromo-N-(2,4-dichlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329208-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2,4-dichlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)
![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)

![3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B3035453.png)
![(2E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-(dimethylaminomethylidene)butane-1,3-dione](/img/structure/B3035454.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-en-1-one](/img/structure/B3035455.png)
![1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine](/img/structure/B3035456.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol](/img/structure/B3035457.png)
![2-[5-(Dimethylamino)tetrazol-1-yl]acetamide](/img/structure/B3035458.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)
![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)


![3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B3035468.png)